molecular formula C14H13N3O B2538779 (6-Amino-2,3-dihydro-indol-1-yl)-pyridin-3-yl-methanone CAS No. 927997-04-4

(6-Amino-2,3-dihydro-indol-1-yl)-pyridin-3-yl-methanone

Cat. No. B2538779
CAS RN: 927997-04-4
M. Wt: 239.278
InChI Key: NSENSEDNDCLNHE-UHFFFAOYSA-N
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Description

6-Amino-2,3-dihydro-indol-1-yl)-pyridin-3-yl-methanone, or 6-AIPM, is a synthetic compound that has been studied for its potential applications in scientific research. 6-AIPM is a member of the 2,3-dihydro-indol-1-yl)-pyridin-3-yl-methanone family, which is a class of compounds known for their ability to interact with receptors in the human body. 6-AIPM has been studied for its potential applications in drug discovery, as well as its ability to act as a modulator of various biochemical and physiological processes.

Scientific Research Applications

Tryptophan Metabolism and Biological Activities

Tryptophan, an amino acid with an indole ring similar to "(6-Amino-2,3-dihydro-indol-1-yl)-pyridin-3-yl-methanone", is extensively studied for its metabolic pathways and biological effects. The metabolism of tryptophan through the kynurenine pathway has implications in immune responses, with several metabolites affecting various physiological and pathological processes. For instance, the indole pathway in gut microbiota and its metabolites, like indole-3-propionic acid, have shown anti-inflammatory and beneficial metabolic effects (Galligan, 2018). This highlights the potential of indole-containing compounds in modulating health benefits through dietary amino acids, especially tryptophan.

Chemical Properties and Synthesis

Research on compounds containing pyridine and indole moieties focuses on their chemical properties, synthesis, and potential applications. A comprehensive review on the chemistry and properties of related compounds emphasizes their biological and electrochemical activities, indicating a broad area of interest for synthetic and medicinal chemistry (Boča et al., 2011). This suggests that "(6-Amino-2,3-dihydro-indol-1-yl)-pyridin-3-yl-methanone" could be of interest for developing new synthetic methodologies or understanding complex chemical behaviors.

Heterocyclic N-oxide Molecules in Drug Development

The heterocyclic N-oxide derivatives, including those from pyridine and indazole, are recognized for their importance in drug development due to their diverse biological activities. These compounds have been involved in studies related to anticancer, antibacterial, and anti-inflammatory activities (Li et al., 2019). This underscores the potential of compounds like "(6-Amino-2,3-dihydro-indol-1-yl)-pyridin-3-yl-methanone" in medicinal chemistry, where their unique structural features could be leveraged for therapeutic purposes.

properties

IUPAC Name

(6-amino-2,3-dihydroindol-1-yl)-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c15-12-4-3-10-5-7-17(13(10)8-12)14(18)11-2-1-6-16-9-11/h1-4,6,8-9H,5,7,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSENSEDNDCLNHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=CC(=C2)N)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Amino-2,3-dihydro-indol-1-yl)-pyridin-3-yl-methanone

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